molecular formula C5H13IN4 B3272654 (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide CAS No. 57076-93-4

(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide

Cat. No.: B3272654
CAS No.: 57076-93-4
M. Wt: 256.09 g/mol
InChI Key: NESUORAPBHVCLO-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide is a chemical compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide typically involves the cyclization of N-aryl-N’-benzoyltetramethylenediamines. One common method employs pyrrolidine as the starting material. The nucleophilic attack of the compound on methyl iodide results in the formation of 1,2-diaryl-1H-4,5,6,7-tetrahydro-1,3-diazepinium iodides . The reaction conditions often include the use of trifluoroacetic acid and borane for reduction processes .

Industrial Production Methods

continuous flow chemistry could be a potential method for large-scale synthesis, as it allows for efficient and controlled reactions .

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, borane, and methyl iodide. The conditions often involve controlled temperatures and the use of solvents like methanol and water mixtures .

Major Products

The major products formed from these reactions include various diazepinium iodides and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide apart is its specific hydrazine and hydriodide groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4.HI/c6-9-5-7-3-1-2-4-8-5;/h1-4,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESUORAPBHVCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(NC1)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 40.8 gm. (0.15 mole) portion of 2-methylthio-4,5,6,7-tetrahydro-1H-1,3-diazepine hydroiodide in 150 ml. of ethanol is treated with 10 ml. (0.2 mole) of hydrazine hydrate. The solution is stirred at reflux for 3 hours, clarified while hot and then cooled at -10°C. overnight. A 200 ml. portion of ether is added and the mixture is cooled at -10°C. The precipitate is collected, washed with ether and dried at 60°C. under reduced pressure. Yield 20.5 gm., melting point 133°-135°C. Analysis calculated for: C5H12N4 . HI: C, 23.45; H, 5.12; N, 21.88; I, 49.56. Found: C, 22.85; H, 4.96; N, 21.90; I, 50.35.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
Reactant of Route 2
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
Reactant of Route 3
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
Reactant of Route 4
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
Reactant of Route 5
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
Reactant of Route 6
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide

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